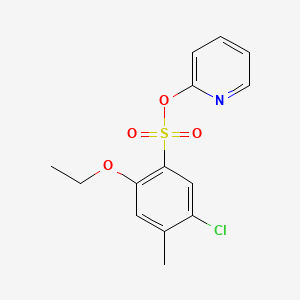![molecular formula C15H18O4 B13369618 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol](/img/structure/B13369618.png)
3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple methoxy groups and a hydroxyl group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol typically involves multiple steps, including the formation of the tricyclic core and the introduction of methoxy groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the tricyclic core through cyclization of appropriate precursors.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of the hydroxyl group through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, hydrocarbons.
Substitution products: Halogenated derivatives, other functionalized compounds.
Scientific Research Applications
3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol has various applications in scientific research:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Limited industrial applications due to its specialized nature, but may be used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol involves its interaction with molecular targets through its functional groups. The methoxy and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar tricyclic structure with different functional groups.
9-Methyl-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-10-one: Contains a nitrogen atom in the tricyclic core.
1,8,10,10,11,12-Hexamethyl-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-one: Similar tricyclic structure with different substituents.
Uniqueness
3,6,8-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-ol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3,6,8-trimethoxytricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-9-ol |
InChI |
InChI=1S/C15H18O4/c1-17-10-4-5-11(18-2)14-13(10)9-6-7-15(14,19-3)12(16)8-9/h4-7,9,12,16H,8H2,1-3H3 |
InChI Key |
URUCZRARJBBCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CC(C(C2=C(C=C1)OC)(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)


![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
![Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369599.png)
![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
![methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13369610.png)

